molecular formula C11H20O6 B167083 Pent-4-enyl-D-glucopyranoside CAS No. 125631-33-6

Pent-4-enyl-D-glucopyranoside

Cat. No.: B167083
CAS No.: 125631-33-6
M. Wt: 248.27 g/mol
InChI Key: NIFLCEUASFWSRL-YBTJCZCISA-N
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Description

Pent-4-enyl-D-glucopyranoside is a glycoside compound derived from D-glucose It features a pent-4-enyl group attached to the anomeric carbon of the glucopyranoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-enyl-D-glucopyranoside can be synthesized through the glycosylation of D-glucose derivatives with pent-4-enyl alcohol. One common method involves the use of glycosyl donors such as pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside and glycosyl acceptors like pent-4-enyl-2,3,4-tri-O-acetyl-D-glucopyranoside. The reaction is typically carried out in the presence of a promoter such as IDCP (iodine dichloride) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding glycosylamines.

    Substitution: The pent-4-enyl group can participate in substitution reactions, where the double bond may react with electrophiles to form new products.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pent-4-enyl-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of pent-4-enyl-D-glucopyranoside involves its ability to undergo glycosylation reactions. The pent-4-enyl group can participate in electrophilic addition reactions, leading to the formation of glycosidic bonds. This property makes it a valuable glycosyl donor in synthetic chemistry . Additionally, the compound’s interactions with various enzymes and biomolecules are of interest in biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-4-enyl-D-glucopyranoside is unique due to its specific structural features, which allow for selective glycosylation reactions. The presence of the pent-4-enyl group provides distinct reactivity compared to other glycosides, making it a valuable tool in synthetic and biological research .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2/t7-,8-,9+,10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLCEUASFWSRL-YBTJCZCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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